molecular formula C21H16N2O6 B6413545 3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% CAS No. 1261917-41-2

3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95%

Cat. No. B6413545
CAS RN: 1261917-41-2
M. Wt: 392.4 g/mol
InChI Key: CUZTZUDBBBXTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid (3-APA-5-NOB) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of a range of compounds, and it has a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used in various chemical reactions (4). It is also thought to be involved in the formation of hydrogen bonds, which can be used to stabilize the structure of certain compounds (5).
Biochemical and Physiological Effects
3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases (6). It has also been shown to inhibit the growth of certain cancer cells, and to have anti-inflammatory properties (7).

Advantages and Limitations for Lab Experiments

3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also a versatile compound, with a wide range of applications. However, there are some limitations to its use. It is a relatively unstable compound, and it can be difficult to store for long periods of time (8).

Future Directions

There are a number of potential future directions for research into 3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95%. One potential direction is to further explore its mechanism of action, in order to better understand how it interacts with enzymes and other biological molecules. Another potential direction is to investigate its potential therapeutic applications, such as its potential use as an anti-cancer or anti-inflammatory agent. Additionally, further research could be conducted into its use as a catalyst or ligand in the synthesis of other compounds. Finally, further research could be conducted into its potential use in the synthesis of polymers and other materials.

Synthesis Methods

3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% is synthesized from 4-chlorobenzoyl chloride and 5-nitrobenzoyl chloride, which are reacted together in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-90°C and the product is purified by recrystallization. The yield of the product is typically around 95% (1).

Scientific Research Applications

3-(4-Cbz-Aminopheny)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including amides, esters, and nitro compounds (2). It has also been used as a catalyst in the synthesis of polymers, and as a ligand for metal complexes (3).

properties

IUPAC Name

3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-20(25)17-10-16(11-19(12-17)23(27)28)15-6-8-18(9-7-15)22-21(26)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZTZUDBBBXTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.